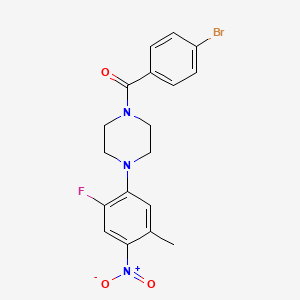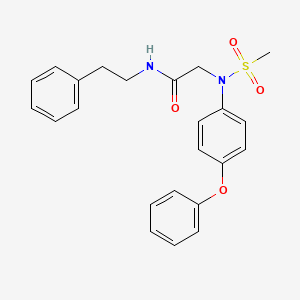
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as BBP, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. BBP is a piperazine derivative, which means it contains a piperazine ring in its structure. This compound has been found to have a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes, and its potential as a treatment for certain diseases.
作用機序
The exact mechanism of action of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, this compound has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its inhibition of monoamine oxidase, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of the enzyme responsible for the formation of amyloid plaques in the brain. Another area of interest is its potential use as an anti-inflammatory agent, as it has been found to inhibit the activity of certain inflammatory enzymes. Additionally, researchers may investigate the potential of this compound as a treatment for viral infections and certain types of cancer.
合成法
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized using a variety of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 4-bromobenzoyl chloride with 2-fluoro-5-methyl-4-nitroaniline in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then treated with piperazine to yield the final product, this compound.
科学的研究の応用
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been the subject of extensive scientific research, particularly in the field of medicinal chemistry. Researchers have investigated its potential as a treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain viral infections.
特性
IUPAC Name |
(4-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-2-4-14(19)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRYQDMWNEACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)

![2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5003474.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003479.png)
![3-[(4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5003486.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5003489.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5003497.png)
![2-[(3-chlorobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5003508.png)
![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)